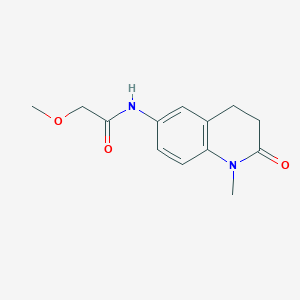

2-methoxy-N~1~-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-methoxy-N~1~-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)acetamide, also known as MQA, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic properties. MQA belongs to the class of quinoline derivatives, which have been shown to exhibit a wide range of biological activities.

科学的研究の応用

Anion Coordination and Spatial Orientation

The study on amide derivatives, including compounds similar to 2-methoxy-N1-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)acetamide, reveals their ability to form unique spatial orientations conducive to anion coordination. The protonated perchlorate salt of a related amide exhibited a tweezer-like geometry, facilitating self-assembly through weak interactions into channel-like structures. Such structural formations highlight the potential of these compounds in creating frameworks for molecular recognition and sensor applications (Kalita & Baruah, 2010).

Structural Aspects and Properties in Salt and Inclusion Compounds

Research on isoquinoline derivatives, closely related to the compound , has shown that their structural aspects significantly influence their interaction with mineral acids, leading to diverse outcomes like gel formation and crystalline solid development. This variability in physical states and the enhanced fluorescence emission of certain host–guest complexes suggest potential uses in materials science, particularly in the development of novel fluorescent materials and gels with specific responses to environmental stimuli (Karmakar, Sarma, & Baruah, 2007).

Antimicrobial Activity

Some novel acetamide derivatives have demonstrated promising antibacterial and antifungal activities against various pathogenic microorganisms, suggesting the potential of 2-methoxy-N1-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)acetamide and its analogs in pharmaceutical applications, especially as templates for developing new antimicrobial agents (Debnath & Ganguly, 2015).

Antitubercular Activity

Compounds featuring the quinolin-4-yloxyacetamide motif have been identified as potent inhibitors of Mycobacterium tuberculosis growth, including drug-resistant strains. This suggests that derivatives of 2-methoxy-N1-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)acetamide may serve as valuable leads in the search for new antitubercular therapies, underscoring the importance of this class of compounds in addressing global health challenges posed by tuberculosis (Pissinate et al., 2016).

作用機序

Target of Action

It’s worth noting that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable in drug research and development .

Mode of Action

Indole derivatives, which are structurally similar, are known to interact with their targets, leading to a range of biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives, which share a similar structure, are known to affect a variety of biochemical pathways, leading to their broad-spectrum biological activities .

Pharmacokinetics

It’s worth noting that the lipophilicity of a compound, represented by its log d value, can significantly impact its bioavailability .

Result of Action

Indole derivatives, which are structurally similar, have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

特性

IUPAC Name |

2-methoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-15-11-5-4-10(14-12(16)8-18-2)7-9(11)3-6-13(15)17/h4-5,7H,3,6,8H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLTKYTLWCZIBGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]quinoline-2-carboxamide](/img/structure/B2479834.png)

![1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2479835.png)

![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2479836.png)

![8-(2-Chlorobenzoyl)-3-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2479841.png)

![4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2479843.png)

![5-Fluoro-N-methyl-6-propan-2-yl-N-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-3-yl]pyrimidin-4-amine](/img/structure/B2479845.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2479850.png)

![1-(5,5-Dioxo-5lambda6-thia-8-azaspiro[3.6]decan-8-yl)prop-2-en-1-one](/img/structure/B2479851.png)

![[(2,4-Difluorophenyl)sulfonyl]acetonitrile](/img/structure/B2479852.png)

![1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea](/img/structure/B2479853.png)